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molecular formula C13H9ClFNO3 B8806904 1-(Benzyloxy)-2-chloro-3-fluoro-4-nitrobenzene

1-(Benzyloxy)-2-chloro-3-fluoro-4-nitrobenzene

Cat. No. B8806904
M. Wt: 281.66 g/mol
InChI Key: AGHFGANMNDXZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133183B2

Procedure details

A 0° C. solution of 1-(benzyloxy)-2-chloro-3-fluoro-4-nitrobenzene (45 g, 160 mmol) in DCM (200 mL) was treated drop-wise with tribromoborane (7.9 g, 320 mmol) over 0.5 h, stirred at 0° C. for 2 h, treated with satd. NaHCO3 and was washed with brine. The organic layer was dried over Na2SO4 and concentrated to afford 2-chloro-3-fluoro-4-nitrophenol (25 g, 82%). 1H NMR (400 MHz, DMSO-d6): δ 9.39 (s, 1 H), 6.95 (m, 2 H), 4.67 (brs, 2H).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[C:11]([F:18])[C:10]=1[Cl:19])C1C=CC=CC=1.BrB(Br)Br>C(Cl)Cl>[Cl:19][C:10]1[C:11]([F:18])=[C:12]([N+:15]([O-:17])=[O:16])[CH:13]=[CH:14][C:9]=1[OH:8]

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=C(C=C1)[N+](=O)[O-])F)Cl
Name
Quantity
7.9 g
Type
reactant
Smiles
BrB(Br)Br
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated with satd
WASH
Type
WASH
Details
NaHCO3 and was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1F)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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